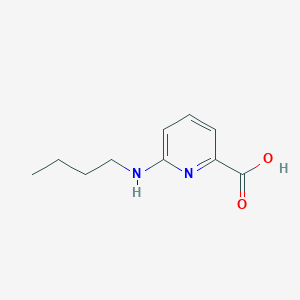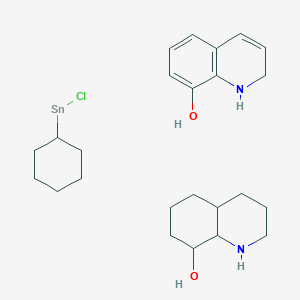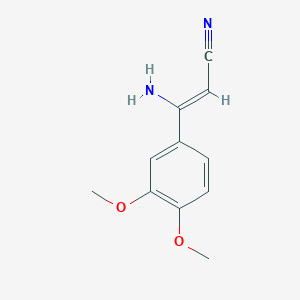
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile is an organic compound characterized by the presence of an amino group, a dimethoxyphenyl group, and an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate nitrile source under base-catalyzed conditions. One common method is the Knoevenagel condensation, where 3,4-dimethoxybenzaldehyde reacts with a nitrile compound in the presence of a base such as potassium hydroxide in ethanol . The reaction mixture is heated under reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For instance, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: A related compound used in similar synthetic applications.
3,4-Dimethoxyphenethylamine: An alkaloid with biological activity.
3,4-Dimethoxyphenylacetic acid: Used in the synthesis of pharmaceuticals.
Uniqueness
(Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both amino and nitrile groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(Z)-3-amino-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-5,7H,13H2,1-2H3/b9-5- |
Clave InChI |
ZUKAIUCXIBSUCR-UITAMQMPSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C(=C/C#N)/N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=CC#N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


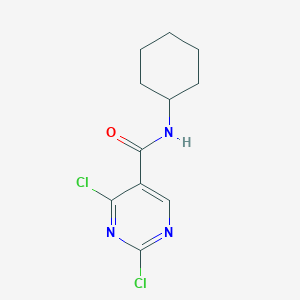

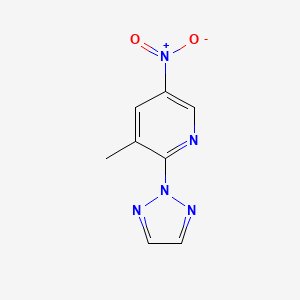
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
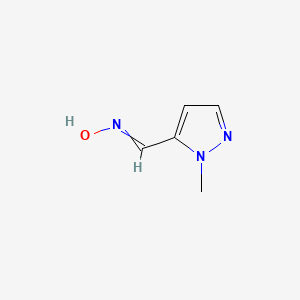
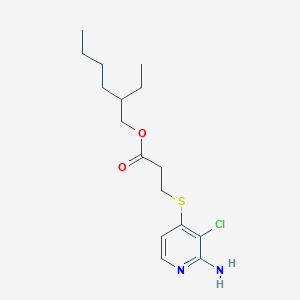
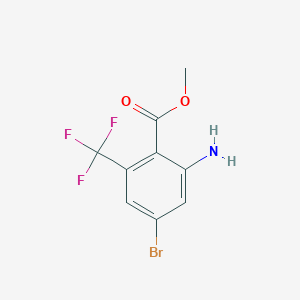
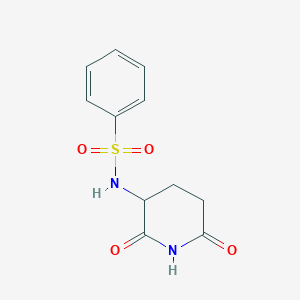
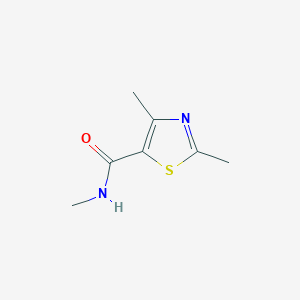
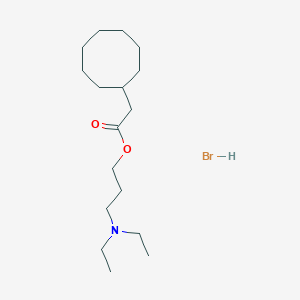
![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)
